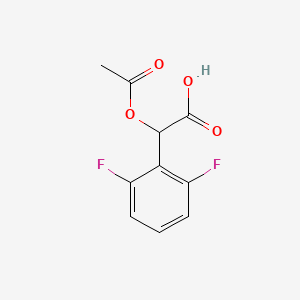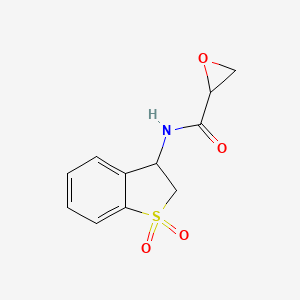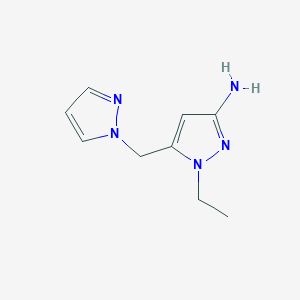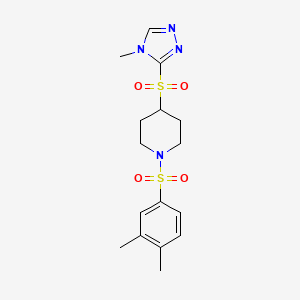
1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthetic approaches for compounds with similar structural motifs involve multi-step reactions, starting from basic building blocks such as piperidine and sulfonyl chlorides. For instance, the synthesis of related compounds often entails the condensation of substituted piperidines with sulfonyl chlorides in the presence of bases like triethylamine, followed by further functionalization through nucleophilic substitution or coupling reactions (S. Naveen et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common technique used to elucidate the molecular structure of synthesized compounds. It reveals details such as conformation, crystal system, and intermolecular interactions. For similar sulfonyl-piperidine derivatives, studies have shown that the piperidine ring often adopts a chair conformation, with the sulfonyl groups inducing a tetrahedral geometry around the sulfur atoms (H. R. Girish et al., 2008).
Chemical Reactions and Properties
Sulfonyl-piperidine derivatives engage in a variety of chemical reactions, predominantly as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which can enhance nucleophilic substitution at the piperidine nitrogen or facilitate addition reactions at the sulfonyl carbon (K. Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of sulfonyl-piperidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are significantly influenced by the compound's molecular structure, particularly the presence and position of substituents on the aromatic rings and the piperidine nitrogen (H. M. Dalloul et al., 2017).
Chemical Properties Analysis
The chemical behavior of these compounds is characterized by their reactivity towards various organic and inorganic reagents. The sulfonyl and triazolyl groups in particular impart unique electrophilic and nucleophilic characteristics, enabling these molecules to participate in diverse chemical transformations, including antimicrobial activity (K. Vinaya et al., 2009).
科学的研究の応用
Synthesis and Characterization
- The compound's synthesis and characterization have been explored, with studies detailing the synthesis of related compounds using spectroscopic techniques and X-ray diffraction. These studies reveal insights into the molecular structure and crystal formation of related compounds (Naveen et al., 2015).
Biological Applications
- The derivatives of piperidine, which includes compounds like 1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine, have been studied for their potential as antimicrobial agents. These derivatives have shown significant activity against bacterial and fungal pathogens (Vinaya et al., 2009).
- The compound's derivatives are also examined in the context of histamine H3 receptor ligands, where they display good to excellent receptor affinities. This suggests potential applications in identifying and understanding binding sites on the histamine H3 receptor (Amon et al., 2007).
Chemical Properties and Applications
- The compound and its related derivatives have been part of studies exploring their chemical properties, including their structure-activity relationships. These studies contribute to the understanding of how variations in molecular structure can impact their biological activity and potential applications in drug design (Bryce, 1984).
Miscellaneous Applications
- Some derivatives of the compound have been investigated for their potential in anticancer applications, showing effectiveness against various cancer cell lines. This research contributes to the development of new therapeutic agents for cancer treatment (Turov, 2020).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-12-4-5-15(10-13(12)2)26(23,24)20-8-6-14(7-9-20)25(21,22)16-18-17-11-19(16)3/h4-5,10-11,14H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKYDXMHIURLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-dimethylphenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
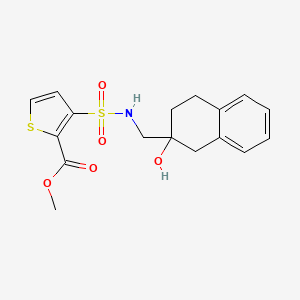
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
![1-(4-Bromophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2497405.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3,3-dimethyl-2H-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B2497407.png)

![3-methyl-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2497410.png)
![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2497411.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2497412.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497413.png)

